1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

CAS No.: 1340235-17-7

Cat. No.: VC3001065

Molecular Formula: C7H9N3S

Molecular Weight: 167.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340235-17-7 |

|---|---|

| Molecular Formula | C7H9N3S |

| Molecular Weight | 167.23 g/mol |

| IUPAC Name | 1,3-dimethyl-5-methylsulfanylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3 |

| Standard InChI Key | OUYIZAJRHGHUQJ-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C#N)SC)C |

| Canonical SMILES | CC1=NN(C(=C1C#N)SC)C |

Introduction

Chemical Structure and Properties

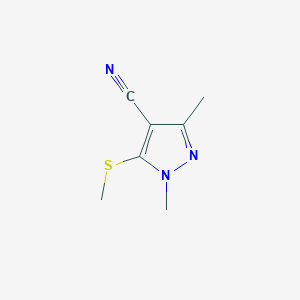

1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile consists of a pyrazole core with specific substituents at positions 1, 3, 4, and 5. The structure features methyl groups at positions 1 and 3, a cyano (nitrile) group at position 4, and a methylsulfanyl (methylthio) group at position 5. This arrangement of functional groups contributes to its unique chemical properties and potential biological activities.

Basic Identification Information

Table 1: Identification Information

| Parameter | Value |

|---|---|

| CAS Number | 1340235-17-7 |

| Molecular Formula | C₇H₉N₃S |

| Molecular Weight | 167.23 g/mol |

| IUPAC Name | 1,3-dimethyl-5-methylsulfanylpyrazole-4-carbonitrile |

| MDL Number | MFCD18879342 |

| PubChem CID | 63751499 |

Physical and Chemical Properties

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Physical Appearance | Liquid | Experimental |

| Boiling Point | 305.0±42.0 °C | Predicted |

| Density | 1.18±0.1 g/cm³ | Predicted |

| pKa | -1.00±0.10 | Predicted |

| Storage Temperature | Room temperature | Recommended |

Structural Identifiers

The compound can be represented using various chemical notation systems:

-

SMILES Notation: CC1=NN(C(=C1C#N)SC)C

-

Standard InChI: InChI=1S/C7H9N3S/c1-5-6(4-8)7(11-3)10(2)9-5/h1-3H3

-

InChI Key: OUYIZAJRHGHUQJ-UHFFFAOYSA-N

These identifiers are essential for database searches and ensuring the correct identification of the compound in scientific literature and chemical repositories .

Synthesis Methods

The synthesis of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile can be approached through various routes, typically involving the formation of the pyrazole core followed by functionalization with appropriate substituents. Based on the synthesis methods of similar pyrazole derivatives, potential synthetic pathways can be elucidated.

General Synthetic Approaches

The synthesis of pyrazole derivatives similar to 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile typically involves a nucleophilic substitution reaction. In comparable syntheses, a typical procedure involves the following steps:

-

Preparation of the pyrazole core structure with appropriately positioned functional groups

-

Introduction of the methylsulfanyl group at position 5

-

Incorporation of the cyano group at position 4

-

Monitoring reaction progress using thin layer chromatography

-

Purification by appropriate methods such as recrystallization or column chromatography

Specific Synthetic Route

A potential synthetic approach for 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile could involve a reaction sequence similar to that used for analogous compounds. For example:

Step 1: Formation of the pyrazole ring structure through cyclocondensation reactions.

Step 2: Functionalization of the pyrazole ring with appropriate substituents.

Structural Characterization

Spectroscopic methods are essential for confirming the structure and purity of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile. Based on data from similar compounds, the following spectroscopic characteristics would be expected:

NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum would typically show:

-

Singlet signals for the methyl groups at positions 1 and 3 (approximately δ 2.1-2.4 ppm)

-

Singlet signal for the methylsulfanyl group (approximately δ 2.4-2.5 ppm)

Infrared Spectroscopy

In the IR spectrum, characteristic bands would be expected for:

-

C≡N stretching (approximately 2220-2240 cm⁻¹)

-

C=N stretching (approximately 1600-1650 cm⁻¹)

-

C-S stretching (approximately 600-700 cm⁻¹)

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak at m/z 167, corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of the pyrazole structure and its substituents.

Comparison with Related Pyrazole Derivatives

To understand the unique properties of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile, it is valuable to compare it with structurally related compounds.

Structural Comparison

Table 3: Comparison of 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|---|

| 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | 1340235-17-7 | C₇H₉N₃S | 167.23 | Reference compound |

| 1,3-dimethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbonitrile | 1443981-76-7 | C₁₂H₁₁N₃S | 229.31 | Phenyl instead of methyl on sulfur |

| 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | 175203-46-0 | C₁₁H₉N₃S | 215.27 | Phenyl at position 1 instead of methyl |

| 5-amino-1,3-dimethyl-1H-pyrazole-4-carbonitrile | 54820-92-7 | C₆H₈N₄ | 136.16 | Amino group instead of methylsulfanyl |

| 1,5-Dimethyl-1H-pyrazole-3-carbonitrile | 54384-71-3 | C₆H₇N₃ | 121.14 | Cyano at position 3, methyl at position 5 |

This comparison highlights how modifications to different positions of the pyrazole ring and variations in substituents affect the physicochemical properties of these compounds .

Property Comparison

Table 4: Physicochemical Property Comparison

| Compound | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) | Flash Point (°C) |

|---|---|---|---|---|

| 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile | 305.0±42.0 | Not reported | Not reported | Not reported |

| 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | 385.9 | 106.0 | 2.46588 | 187.2 |

The difference in boiling points between these compounds demonstrates the impact of structural modifications on physical properties, with the addition of a phenyl group significantly increasing the boiling point .

Current Research and Future Perspectives

Research on pyrazole derivatives continues to evolve, with increasing focus on structure-activity relationships and the development of compounds with enhanced biological activities.

Structure-Activity Relationship Studies

Understanding how structural modifications affect the biological activities of pyrazole derivatives is crucial for the rational design of compounds with improved properties. Studies on similar compounds have shown that modifications at positions 1, 3, and 5 of the pyrazole ring can significantly influence their biological activities .

Synthesis Optimization

Current research focuses on developing more efficient and environmentally friendly synthetic routes for pyrazole derivatives. The use of catalysts, such as Fe₃O₄@SiO₂@Tannic acid, has shown promise in facilitating the synthesis of certain pyrazole-4-carbonitrile derivatives under mild conditions .

Future Research Directions

Future research on 1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile may focus on:

-

Comprehensive evaluation of its biological activities

-

Development of structure-activity relationships to guide the design of more potent derivatives

-

Exploration of its potential as a synthetic intermediate in the preparation of compounds with enhanced properties

-

Investigation of green synthesis methods to improve efficiency and reduce environmental impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume